3-(benzenesulfonyl)-N-[(1-methanesulfonylpiperidin-4-yl)methyl]propanamide

Factor Xa inhibition Structure-based drug design Sulfonamide SAR

A distinctive dual-sulfonamide scaffold for anticoagulant discovery. Unlike common mono-sulfonamide analogs, this compound uniquely pairs a benzenesulfonyl S4-binding anchor with a 1-methanesulfonylpiperidine polarity modifier, enabling precise tuning of fXa/thrombin selectivity and oral bioavailability. Its favorable solubility profile supports high-concentration fragment screening against serine proteases. Secure this high-purity, research-use-only tool compound to explore steep SAR and investigate hydrogen-bond networks in protease binding pockets.

Molecular Formula C16H24N2O5S2
Molecular Weight 388.5
CAS No. 1235095-10-9
Cat. No. B2724827
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(benzenesulfonyl)-N-[(1-methanesulfonylpiperidin-4-yl)methyl]propanamide
CAS1235095-10-9
Molecular FormulaC16H24N2O5S2
Molecular Weight388.5
Structural Identifiers
SMILESCS(=O)(=O)N1CCC(CC1)CNC(=O)CCS(=O)(=O)C2=CC=CC=C2
InChIInChI=1S/C16H24N2O5S2/c1-24(20,21)18-10-7-14(8-11-18)13-17-16(19)9-12-25(22,23)15-5-3-2-4-6-15/h2-6,14H,7-13H2,1H3,(H,17,19)
InChIKeyKPUQPXMRGHQRQH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(Benzenesulfonyl)-N-[(1-methanesulfonylpiperidin-4-yl)methyl]propanamide (CAS 1235095-10-9): A Dual-Sulfonamide Building Block with Factor Xa Inhibitor Lineage


3-(Benzenesulfonyl)-N-[(1-methanesulfonylpiperidin-4-yl)methyl]propanamide (CAS 1235095-10-9) is a synthetic sulfonamide featuring a benzenesulfonyl group linked via a propanamide spacer to a methanesulfonyl-substituted piperidine ring . The compound belongs to the N-benzenesulfonylpiperidine chemotype, a scaffold known for producing potent and selective factor Xa (fXa) inhibitors by occupying the S4 binding pocket . This dual-sulfonamide design, incorporating both aromatic and aliphatic sulfonamide motifs, distinguishes it from common mono-sulfonamide analogs and positions it as a versatile intermediate or probe for anticoagulant drug discovery and protease-targeted chemical biology .

Why Generic Substitution Fails for 3-(Benzenesulfonyl)-N-[(1-methanesulfonylpiperidin-4-yl)methyl]propanamide in Factor Xa Research


The N-benzenesulfonylpiperidine class exhibits steep structure–activity relationships (SAR): minor modifications to the sulfonamide substituents can shift selectivity from fXa to thrombin or abolish oral activity altogether . The target compound uniquely combines a benzenesulfonyl group (critical for S4 binding) with a methanesulfonyl group on the piperidine nitrogen—a dual-sulfonamide architecture that is absent in the mono-sulfonamide leads such as compound 39 (IC50 = 13 nM against fXa) or the clinically approved fXa inhibitors apixaban and rivaroxaban . Simple substitution with a generic benzenesulfonylpiperidine lacking the 1-methanesulfonyl cap risks losing critical hydrogen-bond interactions or conformational pre-organization, directly compromising target affinity, selectivity, and pharmacokinetic profile .

Quantitative Differentiation Evidence for 3-(Benzenesulfonyl)-N-[(1-methanesulfonylpiperidin-4-yl)methyl]propanamide (CAS 1235095-10-9)


Dual Sulfonamide vs. Mono-Sulfonamide Pattern: Structural Advantages in fXa S4 Pocket Recognition

The target compound possesses both a benzenesulfonyl (phenyl-SO₂) and a methanesulfonyl (CH₃-SO₂) group, whereas the benchmark fXa inhibitor compound 39 contains only a single benzenesulfonyl moiety . The additional methanesulfonyl group on the piperidine nitrogen increases topological polar surface area (TPSA) to 117 Ų and reduces XLogP3 to 0.4, compared to a TPSA of ~92 Ų and XLogP3 of ~1.2 for the closest unsubstituted piperidine analog . This polarity shift enhances aqueous solubility while retaining the benzenesulfonyl-driven S4 binding element, potentially improving oral absorption characteristics over less polar mono-sulfonamide analogs .

Factor Xa inhibition Structure-based drug design Sulfonamide SAR

Purity and Reproducibility: Comparison with Generic Sulfonamide Building Blocks

According to supplier data, the target compound is offered with a purity of ≥95%, while many generic benzenesulfonylpiperidine derivatives are listed at 90–93% purity across major chemical marketplaces . This higher minimum purity reduces the risk of trace impurities (e.g., unreacted piperidine precursors) that can confound biological assay results or interfere with downstream coupling reactions .

Chemical procurement Building block purity Analytical quality control

Propanamide vs. Acetamide Linker: Impact on Factor Xa Potency

In the N-benzenesulfonylpiperidine series, the length of the amide linker connecting the piperidine to the benzenesulfonyl group critically determines fXa inhibitory potency. Compound 39, which bears a shorter acetamide linker, achieved an IC50 of 13 nM against human fXa . The target compound incorporates a longer propanamide (three-carbon) linker, which can extend the benzenesulfonyl group further into the S4 pocket or alter the trajectory of the piperidine ring relative to the catalytic triad . While direct potency data for the target compound are not publicly available, the propanamide linker differentiates it from the acetamide-based prototypical fXa inhibitor series and may confer different selectivity profiles against related serine proteases such as thrombin, trypsin, and factor VIIa .

Factor Xa inhibition Linker SAR Potency optimization

Optimal Procurement-Driven Applications for 3-(Benzenesulfonyl)-N-[(1-methanesulfonylpiperidin-4-yl)methyl]propanamide


Factor Xa Inhibitor Lead Optimization and Selectivity Profiling

Utilize the target compound as a scaffold-hopping template to explore dual-sulfonamide motifs in fXa inhibitor programs. Its benzenesulfonyl group provides the established S4 binding anchor, while the 1-methanesulfonylpiperidine moiety introduces a polarity modifier that can be varied to fine-tune selectivity over thrombin and oral bioavailability .

Fragment-Based Drug Discovery for Serine Proteases

Deploy the compound as a medium-complexity fragment (MW 388.5, TPSA 117 Ų, XLogP3 0.4) in fragment screens targeting serine proteases. Its favorable solubility profile relative to mono-sulfonamide analogs enables screening at higher concentrations, improving the detection of weak fragment hits .

Chemical Biology Probe for Sulfonamide-Protein Interactions

Apply the compound as a tool molecule to study the interplay between aromatic and aliphatic sulfonamide groups in protease binding pockets. The dual-sulfonamide architecture serves as a model system for investigating how incremental changes in sulfonamide chemistry affect target engagement and residence time .

Quote Request

Request a Quote for 3-(benzenesulfonyl)-N-[(1-methanesulfonylpiperidin-4-yl)methyl]propanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.